N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride is a chemical compound characterized by its unique structure and properties. This compound is primarily utilized in scientific research, particularly in the fields of pharmacology and biochemistry. It is known for its potential applications as a non-ionic organic buffering agent, which is critical for maintaining pH levels in biological systems.
The compound can be sourced from various chemical suppliers and databases, including PubChem, Santa Cruz Biotechnology, and Biosynth. It is cataloged under several identifiers, including its Chemical Abstracts Service (CAS) number 851903-65-6, and has a molecular formula of C11H15Cl3N2O with a molecular weight of 297.61 g/mol .
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride falls under the category of organic compounds, specifically amides. It exhibits properties typical of both aromatic compounds due to the presence of a dichlorophenyl group and aliphatic amines due to the propylamino component.
The synthesis of N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride typically involves multiple steps:
The synthesis may require specific conditions such as controlled temperature and pH to ensure optimal yield and purity. Common solvents used include dichloromethane or ethanol, depending on the desired reaction conditions.
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride features a dichlorophenyl group attached to an acetamide backbone with a propylamino substituent. The structural representation can be denoted using the SMILES notation: CCCNCC(=O)Nc1cc(Cl)ccc1Cl
.
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride can participate in various chemical reactions typical for amides:
These reactions are often studied in laboratory settings to understand the reactivity and stability of the compound under different conditions.
The mechanism of action for N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride primarily relates to its role as a buffering agent in biological systems. It helps maintain physiological pH levels, which is crucial for enzyme activity and cellular function.
Research indicates that compounds similar to N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride may influence ion channel activity or neurotransmitter release, thereby affecting neuronal signaling pathways.
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride is primarily used in:
This compound's unique properties make it valuable for research applications aimed at understanding complex biochemical interactions and developing new therapeutic agents.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: